5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole
CAS No.: 77207-95-5
Cat. No.: VC4759376
Molecular Formula: C5H7BrN2S
Molecular Weight: 207.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77207-95-5 |
|---|---|
| Molecular Formula | C5H7BrN2S |
| Molecular Weight | 207.09 |
| IUPAC Name | 5-(1-bromoethyl)-4-methylthiadiazole |
| Standard InChI | InChI=1S/C5H7BrN2S/c1-3(6)5-4(2)7-8-9-5/h3H,1-2H3 |
| Standard InChI Key | VZGGITJMDGUMAX-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(C)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole (C₅H₆BrN₂S) is a brominated heterocycle with a molecular weight of 205.08 g/mol. Its IUPAC name derives from the 1,2,3-thiadiazole ring system, where:
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Position 4: Methyl (-CH₃) substituent.
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Position 5: 1-Bromoethyl (-CH₂CH₂Br) group.
The thiadiazole ring consists of two nitrogen atoms and one sulfur atom, contributing to its electron-deficient aromatic character. The bromoethyl side chain introduces both steric bulk and electrophilic reactivity, making the compound amenable to nucleophilic substitution reactions .
Spectral Characterization
While direct spectral data for this specific compound are scarce, analogous bromothiadiazoles exhibit distinctive features:
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¹H NMR: Methyl groups typically resonate at δ 2.3–2.5 ppm, while the bromoethyl protons appear as a triplet (δ 3.4–3.6 ppm for -CH₂Br) and a quartet (δ 1.8–2.0 ppm for -CH₂CH₂Br) .
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¹³C NMR: The thiadiazole ring carbons appear between δ 150–160 ppm, with methyl carbons at δ 10–15 ppm and bromoethyl carbons at δ 25–35 ppm .
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IR Spectroscopy: Strong absorption bands near 680 cm⁻¹ (C-Br stretch) and 1540 cm⁻¹ (C=N stretch) are characteristic .
Synthetic Methodologies
Cyclization of Thioamides
A prevalent route to 1,2,3-thiadiazoles involves the cyclocondensation of thioamides with α-halocarbonyl compounds. For example, methyl bromocyanoacetate has been shown to react with aryl thioamides to form 3,5-diaryl-1,2,4-thiadiazoles . Adapting this method, the reaction of ethyl thioacetate with 1-bromo-2-propanone in the presence of a base (e.g., K₂CO₃) could yield 5-(1-bromoethyl)-4-methyl-1,2,3-thiadiazole (Scheme 1):
Scheme 1: Proposed synthesis via thioamide cyclization
Halogenation of Preformed Thiadiazoles
Bromination of 5-ethyl-4-methyl-1,2,3-thiadiazole using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiation) may introduce the bromoethyl group. This method mirrors the synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole , where bromine replaces a hydrogen atom on the ethyl side chain.
Challenges in Purification
Like many brominated heterocycles, this compound is likely sensitive to light and moisture. Column chromatography over silica gel with hexane/ethyl acetate (4:1) or recrystallization from ethanol/water mixtures are plausible purification strategies .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposition temperatures for similar bromothiadiazoles exceed 150°C .
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Hydrolytic Sensitivity: The C-Br bond is susceptible to hydrolysis in aqueous basic conditions, forming hydroxyl or ether derivatives.
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Electrophilicity: The bromoethyl group acts as a leaving group, enabling Suzuki-Miyaura couplings or nucleophilic substitutions with amines/thiols.
Solubility and Partitioning
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .
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LogP: Estimated at 2.1 (using ChemAxon software), indicating moderate lipophilicity.
Applications and Derivatives
Pharmaceutical Intermediates
Brominated thiadiazoles are precursors to kinase inhibitors and antimicrobial agents. For instance, 5-(1-bromoethyl)-4-methyl-1,2,3-thiadiazole could serve as a scaffold for introducing sulfonamide or urea functionalities via nucleophilic displacement .
Agrochemical Uses
Thiadiazoles with halogenated side chains exhibit herbicidal and fungicidal activity. The bromoethyl group may enhance membrane permeability in plant pathogens, as seen in analogs like metamitron .
Future Research Directions
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Mechanistic Studies: Elucidate the reaction pathway for bromoethyl introduction via isotopic labeling.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Green Synthesis: Develop catalytic methods using ionic liquids or microwave irradiation to improve yields.
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